(S)-1-Benzyl-azepan-3-ol
Description
(S)-1-Benzyl-azepan-3-ol is a chiral tertiary amine featuring a seven-membered azepane ring substituted with a benzyl group at position 1 and a hydroxyl group at position 3. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol (estimated based on structural analogs) .
Properties
IUPAC Name |
(3S)-1-benzylazepan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQNKWPCOMTRHO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@H](C1)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-azepan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and a suitable azepane precursor.
Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of Hydroxyl Group: The hydroxyl group at the third position is introduced through selective oxidation or reduction reactions, depending on the functional groups present in the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-azepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
(S)-1-Benzyl-azepan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-azepan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the benzyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a) Azepan-3-ol Derivatives
- Azepan-3-ol (CAS 1044561-15-0): Molecular Formula: C₆H₁₃NO Key Features: The parent compound lacks the benzyl substituent, reducing steric hindrance and altering solubility. It is used in molecular helicity control and metal-organic framework (MOF) synthesis . Applications: Electrochemistry, crystallography, and adsorption studies .
(S)-1-Benzyl-azepan-3-ol :
b) Azetidine Derivatives
- 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5): Molecular Formula: C₁₆H₁₇NO Key Features: A four-membered azetidine ring with a benzhydryl (diphenylmethyl) group. Applications: Intermediate in pharmaceutical synthesis (e.g., ACE inhibitors) .
c) Benzazepine Derivatives
- Benazepril Hydrochloride :
- Molecular Formula : C₂₄H₂₈N₂O₅·HCl
- Key Features : A fused benzazepine derivative with carboxyethyl and phenylpropyl substituents. It is an ACE inhibitor used clinically for hypertension .
- Key Differences : The fused aromatic ring and ester groups confer pharmacological activity, unlike this compound .
Physicochemical Properties Comparison
Functional and Application Differences
Pharmacological Activity :
Material Science :
Commercial Availability :
Stereochemical Considerations
The (S) -configuration of 1-Benzyl-azepan-3-ol enhances its utility in asymmetric catalysis. In contrast, racemic mixtures of azetidine derivatives (e.g., 1-Benzhydrylazetidin-3-ol) are common, reducing enantioselectivity in reactions .
Biological Activity
(S)-1-Benzyl-azepan-3-ol is a chiral compound that belongs to the azepane class, characterized by a seven-membered heterocyclic structure containing nitrogen. The compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position of the azepane ring, which significantly influences its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity and specificity to target proteins. This interaction can modulate enzyme activities and receptor signaling pathways, leading to diverse biological effects.
Biological Activities
-
Antimicrobial Activity :
Recent studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics. -
Antioxidant Properties :
The compound has demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications for aging and chronic diseases . -
Neuroprotective Effects :
Preliminary research suggests that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative conditions. Its ability to modulate neurotransmitter systems could be significant in managing diseases like Alzheimer's or Parkinson's . -
Potential Anti-inflammatory Effects :
The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Benzylazepan-3-ol | Lacks chiral specificity | Less effective in specific biological interactions |
| 1-Benzylazepane | No hydroxyl group | Reduced reactivity and biological activity |
| (R)-1-Benzylazepan-3-ol | Enantiomer with different stereochemistry | Potentially different biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
